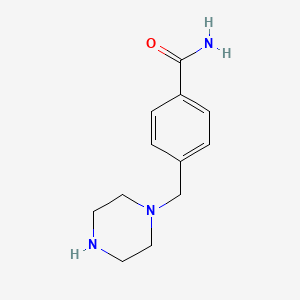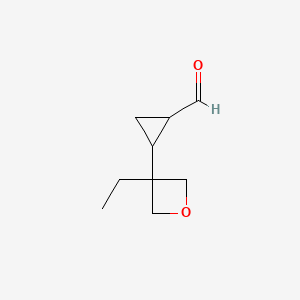
2-(3-Ethyloxetan-3-yl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethyloxetan-3-yl)cyclopropane-1-carbaldehyde is a chemical compound that features a unique structure combining an oxetane ring and a cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyloxetan-3-yl)cyclopropane-1-carbaldehyde typically involves the formation of the oxetane ring followed by the introduction of the cyclopropane moiety. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound to form the oxetane ring. Subsequent reactions can introduce the cyclopropane ring and the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow chemistry techniques and the use of industrial photoreactors for the Paternò–Büchi reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Ethyloxetan-3-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The oxetane ring can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acidic or basic catalysts can facilitate the ring-opening of the oxetane ring.
Major Products
Oxidation: 2-(3-Ethyloxetan-3-yl)cyclopropane-1-carboxylic acid.
Reduction: 2-(3-Ethyloxetan-3-yl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Ethyloxetan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly for its unique structural features that may impart desirable pharmacokinetic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(3-Ethyloxetan-3-yl)cyclopropane-1-carbaldehyde depends on its specific application. In medicinal chemistry, its effects are often related to its ability to interact with biological targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can be exploited in drug design to create reactive intermediates that interact with biological macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2-(3-Phenyloxetan-3-yl)cyclopropane-1-carbaldehyde: Contains a phenyl group, which can impart different chemical properties.
Uniqueness
2-(3-Ethyloxetan-3-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both an oxetane ring and a cyclopropane ring, which can influence its reactivity and potential applications. The ethyl group on the oxetane ring can also affect its chemical behavior compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-(3-ethyloxetan-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-2-9(5-11-6-9)8-3-7(8)4-10/h4,7-8H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
BVGCJHQLWIKGIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)C2CC2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


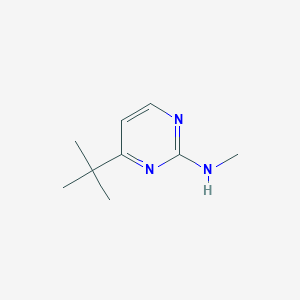
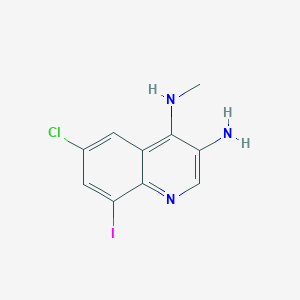
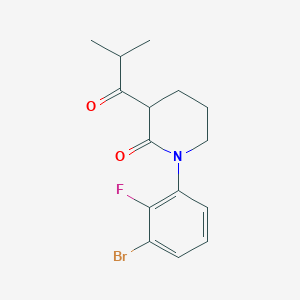

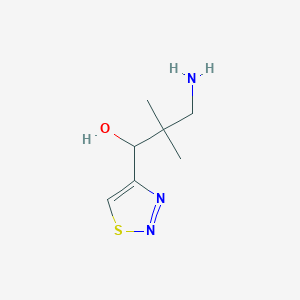
![tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate](/img/structure/B13226099.png)
![1-[(1,2-Oxazol-5-yl)methyl]piperazine](/img/structure/B13226103.png)
![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B13226110.png)
![3-[1-(3-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13226121.png)
![3-Bromo-6-ethyl-4-methyl-5-propyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13226137.png)
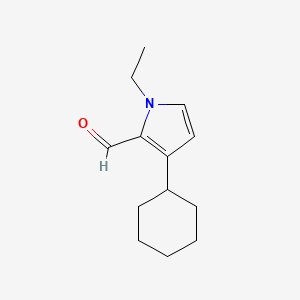
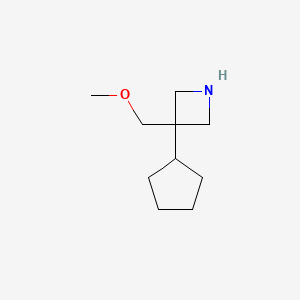
![[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13226161.png)
